

# Technical Support Center: N,N-Dioctylhexanamide (DOHA) Extractant Systems

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## Compound of Interest

Compound Name: *N,N-Dioctylhexanamide*

CAS No.: 55334-54-8

Cat. No.: B13935190

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Welcome to the Technical Support Center for N,N-dialkylamide extractant systems. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical dynamics of **N,N-Dioctylhexanamide** (DOHA) when subjected to highly acidic aqueous phases.

DOHA is an advanced, fully incinerable (CHON-compliant) alternative to Tri-n-butyl phosphate (TBP) used in nuclear fuel reprocessing (e.g., PUREX modifications) and critical metal extraction. Understanding its hydrolytic stability is paramount for maintaining high extraction efficiencies, preventing third-phase formation, and ensuring seamless solvent regeneration.

## Part 1: Frequently Asked Questions (Mechanistic Insights)

Q: Does **N,N-Dioctylhexanamide** undergo significant hydrolysis when contacted with concentrated nitric acid? A: Under standard process conditions (e.g., static contact with 3–6 M HNO<sub>3</sub> at room temperature), **N,N-Dioctylhexanamide** exhibits exceptional hydrolytic stability. Experimental evaluations confirm that macroscopic hydrolysis by nitric acid is virtually unobservable at ambient temperatures. The causality behind this stability lies in the steric

hindrance provided by the dioctyl chains and the robust resonance stabilization of the amide bond, which collectively protect the carbonyl carbon from nucleophilic attack by water.

Q: If exposed to extreme conditions (e.g., elevated temperatures, extended residence times), what are the primary hydrolytic degradation products? A: When kinetically forced into hydrolysis through accelerated thermal conditions or high radiation doses, the amide bond eventually cleaves to yield a secondary amine (dioctylamine) and a carboxylic acid (hexanoic acid)[1][2].

Q: How do these degradation products impact the extraction and stripping of actinides like U(VI) and Pu(IV)? A: This represents the primary operational advantage of DOHA over legacy extractants like TBP. TBP degrades into dibutyl phosphate (DBP), which forms highly stable, un-strippable complexes with Pu(IV) and Zr(IV), leading to severe solvent retention and crud formation. In contrast, the degradation products of DOHA (dioctylamine and hexanoic acid) are relatively innocuous to the solution chemistry[2]. They exhibit weak complexation with actinides, ensuring that metal stripping remains efficient and the degradation products can be easily washed out or routed to the aqueous raffinate[1].

## Part 2: Troubleshooting Guide

### Issue 1: Gradual Decrease in Stripping Efficiency Over Multiple Cycles

- Symptom: Actinide or heavy metal retention in the organic phase during the stripping stage.
- Root Cause: While hydrolytic degradation is minimal, prolonged exposure to high acidity and radiation can lead to the trace accumulation of lipophilic hexanoic acid[3]. This weak organic acid can act as a secondary extractant at low acidities, slightly hindering the release of metal cations.
- Intervention: Implement a standard alkaline wash (see SOP below). The alkaline environment deprotonates the hexanoic acid into a water-soluble hexanoate salt, stripping it from the organic phase while leaving the intact DOHA unaffected.

### Issue 2: Unexpected Third-Phase Formation During High Metal Loading

- Symptom: The organic phase splits into two distinct layers (a light diluent-rich phase and a heavy extractant/metal-rich phase).
- Root Cause: Although linear N,N-dialkylamides suppress third-phase formation better than branched counterparts, exceeding the limiting organic concentration (LOC) of the metal-solvate complex in aliphatic diluents (like n-dodecane) will cause phase splitting[1]. Furthermore, DOHA has an enhanced acid solvation capacity, forming Amide·2HNO<sub>3</sub> species at >6 M HNO<sub>3</sub>, which increases the polarity of the organic phase[1].
- Intervention: Maintain the aqueous feed acidity strictly between 3.0–4.0 M HNO<sub>3</sub>. If processing extremely high heavy-metal loads, introduce a phase modifier (e.g., 5 vol% 1-octanol) to increase the lipophilicity of the metal-amide solvates.

## Part 3: Quantitative Data & Benchmarks

To facilitate rapid decision-making, the following table summarizes the stability metrics of **N,N-Dioctylhexanamide** against the industry standard, TBP.

Parameter	N,N-Dioctylhexanamide (DOHA)	Tri-n-butyl phosphate (TBP)
Hydrolytic Stability (3M HNO <sub>3</sub> , 25°C)	Highly stable; no observable hydrolysis	Moderate; slow degradation to DBP
Primary Degradation Products	Dioctylamine, Hexanoic acid	Dibutyl phosphate (DBP), Butanol
Impact on Actinide Stripping	Minimal; weak complexation	Severe; DBP forms un-strippable complexes
Solvent Regeneration	Dilute alkaline wash (Na <sub>2</sub> CO <sub>3</sub> )	Strong alkaline wash (Na <sub>2</sub> CO <sub>3</sub> / NaOH)
Incinerability (CHON Principle)	Completely incinerable (C, H, O, N)	Generates solid phosphate secondary waste

## Part 4: Standard Operating Procedures (SOPs)

### Protocol 1: Accelerated Acid Hydrolysis Stress Test

**Causality:** Because DOHA hydrolysis is virtually unobservable at room temperature, we must elevate the temperature to 60°C to kinetically force the reaction, allowing us to validate the specific batch stability within a standard QA/QC timeframe.

- **Preparation:** Prepare a 1.0 M solution of DOHA in n-dodecane.
- **Pre-equilibration:** Contact the organic phase with an equal volume of 4.0 M HNO<sub>3</sub> for 30 minutes at 25°C to saturate the organic phase with acid and water.
- **Thermal Stress:** Transfer 20 mL of the loaded organic phase into a sealed, thermostated reaction vessel. Heat the mixture to 60°C under continuous stirring (400 rpm) for 72 hours.
- **Phase Separation:** Cool the vessel to room temperature and separate the phases via centrifugation (3000 rpm, 5 mins).
- **Quantification (Self-Validation Step):** Analyze the organic phase using GC-MS to quantify the formation of dioctylamine and hexanoic acid. Validation metric: The molar mass balance of (unreacted DOHA + generated dioctylamine) MUST equal the initial DOHA concentration. A deviation >2% indicates evaporative loss or secondary side reactions (e.g., nitration), which invalidates the test run.

## Protocol 2: Solvent Regeneration via Alkaline Scrubbing

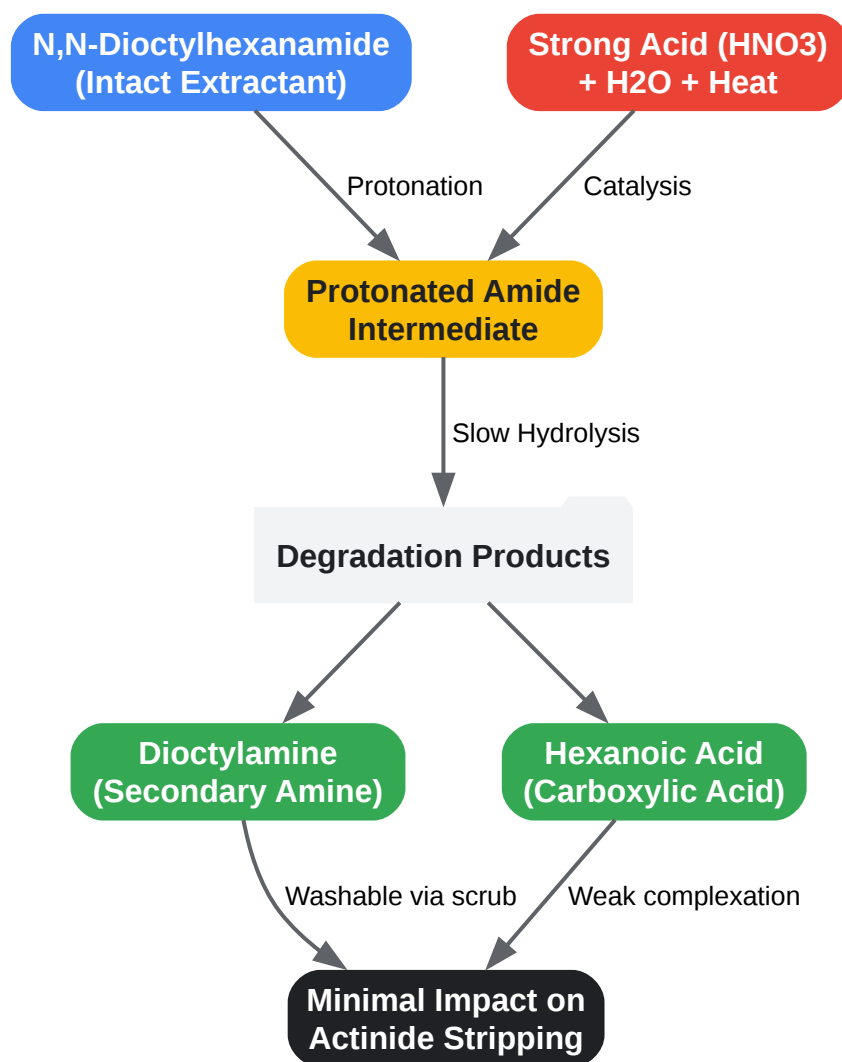
**Causality:** Sodium carbonate (Na<sub>2</sub>CO<sub>3</sub>) is specifically chosen over Sodium Hydroxide (NaOH) to prevent the formation of stable emulsions (soaps) that frequently occur when strong bases interact with long-chain carboxylic acids under high shear.

- **Contact:** Mix the degraded DOHA organic phase with 0.3 M Na<sub>2</sub>CO<sub>3</sub> at an Organic:Aqueous (O:A) ratio of 1:1.
- **Neutralization:** Agitate vigorously for 10 minutes to ensure complete neutralization of hexanoic acid into sodium hexanoate.
- **Disengagement (Self-Validation Step):** Allow 15 minutes for phase disengagement. Validation metric: Measure the pH of the aqueous raffinate. It must remain > 9.0. If it drops below 9.0, the buffer capacity was exceeded, meaning the organic phase is not fully neutralized, and the wash must be repeated.

- Re-acidification: Discard the aqueous phase. Wash the organic phase twice with 0.1 M  $\text{HNO}_3$  to re-acidify the solvent and strip any residual sodium ions before returning it to the extraction cycle.

## Part 5: Mechanistic Pathway (Visualization)

The following diagram illustrates the hydrolytic degradation pathway of DOHA in strong acid and the resulting operational impact.



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Hydrolytic degradation pathway of **N,N-Dioctylhexanamide** and its operational impact.

## References

- [1] Taylor & Francis. "Investigation of Dialkylamides (DBOA) as a Potential Extractant Agent for Uranium and Plutonium in the CHALMEX Process." Available at: [1](#)
- [3] ResearchGate. "Studies on Hydrolytic and Radiolytic Stability of N,N,N',N'-tetra-(2-ethyl hexyl) thiodiglycolamide T(2EH)TDGA." Available at: [3](#)
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## Sources

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